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Compound of Interest

Compound Name: Valbilan

Cat. No.: B1672323

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document details the discovery and development of Valbenazine. Initial
searches for "Valbilan" did not yield a recognized pharmaceutical agent, suggesting a possible
typographical error. Valbenazine is a notable, recently developed drug with a similar name and
a well-documented history, and is therefore presumed to be the intended subject of this guide.

Executive Summary

Valbenazine (marketed as Ingrezza®) is a novel, highly selective vesicular monoamine
transporter 2 (VMAT2) inhibitor developed by Neurocrine Biosciences.[1][2][3] It is the first
therapeutic agent approved by the U.S. Food and Drug Administration (FDA) for the treatment
of tardive dyskinesia (TD) in adults, an approval granted in April 2017.[1][4] Subsequently, in
August 2023, it also received approval for the treatment of chorea associated with Huntington's
disease.[4] Valbenazine is a prodrug that is metabolized to a potent active metabolite, [+]-a-
dihydrotetrabenazine, which is responsible for its therapeutic effect.[5][6] Its development
addressed a significant unmet need for a well-tolerated, effective treatment for hyperkinetic
movement disorders by improving upon the pharmacokinetic and safety profile of its
predecessor, tetrabenazine.[5][6]

Discovery and Preclinical Development

The discovery of valbenazine was a targeted effort to develop a VMAT?2 inhibitor with an
optimized pharmacokinetic profile suitable for once-daily dosing and a lower incidence of
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adverse effects compared to existing treatments like tetrabenazine.[6] Tetrabenazine, while
effective, has limitations including a short half-life requiring frequent dosing and a racemic
mixture of metabolites that contribute to a complex side-effect profile, including potential
depression and parkinsonism.[5][7]

Researchers at Neurocrine Biosciences focused on isolating the most potent and selective
isomer of tetrabenazine's metabolites, (+)-a-dihydrotetrabenazine ([+]-a-HTBZ), which exhibits
high affinity for VMATZ2.[1][7] To improve its drug-like properties, they developed a prodrug by
attaching the amino acid L-valine.[6][8] This modification resulted in valbenazine, which, after
oral administration, is hydrolyzed to release the active metabolite.[8] This prodrug strategy
successfully extended the half-life of the active compound, allowing for a once-daily dosing
regimen.[6]

Preclinical studies demonstrated that valbenazine was a potent and highly selective inhibitor of
VMAT2 with minimal affinity for VMATL1 or other neurotransmitter receptors, suggesting a lower
potential for off-target side effects.[5][8] These foundational studies cleared the path for clinical
investigation.[1]

Mechanism of Action

Valbenazine's therapeutic effect is mediated through the reversible inhibition of VMAT2, a
transporter protein located on the membrane of presynaptic vesicles in the central nervous
system.[7][9]

e VMAT2 Function: VMAT?2 is responsible for transporting monoamines—such as dopamine,
norepinephrine, and serotonin—from the neuronal cytoplasm into synaptic vesicles for
storage and subsequent release into the synapse.[9][10]

« Inhibition by Valbenazine: Valbenazine's active metabolite, [+]-a-HTBZ, binds with high
affinity to VMAT2, blocking its transport function.[5][11]

o Dopamine Depletion: By inhibiting VMAT2, less dopamine is packaged into vesicles. The
unpackaged cytoplasmic dopamine is then susceptible to degradation by monoamine
oxidase (MAO).[9]

e Reduced Synaptic Release: This process leads to a reduction in the amount of dopamine
released from the presynaptic neuron into the synaptic cleft, thereby decreasing overall
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dopaminergic neurotransmission.[11]

Tardive dyskinesia is hypothesized to result from a state of dopamine hypersensitivity in motor
pathways, often caused by chronic exposure to dopamine receptor blocking agents.[8][10] By
reducing presynaptic dopamine release, valbenazine is believed to alleviate the overstimulation
of these hypersensitive postsynaptic D2 receptors, thereby mitigating the involuntary
movements characteristic of the disorder.[11]
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Caption: Mechanism of action of Valbenazine in the presynaptic neuron.
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Pharmacological Profile

Valbenazine is a prodrug that is extensively metabolized to its primary active metabolite, [+]-a-
dihydrotetrabenazine ([+]-a-HTBZ), which is responsible for the majority of its clinical activity.[5]

[8]

The pharmacodynamic effect of valbenazine is characterized by its high affinity and selectivity
for VMAT2.

Table 1: Binding Affinities (Ki)

Compound Target Binding Affinity (Ki)
Valbenazine Human VMAT2 ~150 nM[5][7]
[+]-a-HTBZ Human VMAT2 ~3 nM[5][7]
Valbenazine Human VMAT1 > 10 uM[5]

| Valbenazine & [+]-0-HTBZ | Dopaminergic, Serotonergic, Adrenergic, Histaminergic,
Muscarinic Receptors | > 5000 nM[5][7] |

The pharmacokinetic profile of valbenazine and its active metabolite supports a once-daily

dosing regimen.[6]

Table 2: Pharmacokinetic Parameters

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://go.drugbank.com/drugs/DB11915
https://en.wikipedia.org/wiki/Valbenazine
https://go.drugbank.com/drugs/DB11915
https://pmc.ncbi.nlm.nih.gov/articles/PMC5969209/
https://go.drugbank.com/drugs/DB11915
https://pmc.ncbi.nlm.nih.gov/articles/PMC5969209/
https://go.drugbank.com/drugs/DB11915
https://go.drugbank.com/drugs/DB11915
https://pmc.ncbi.nlm.nih.gov/articles/PMC5969209/
https://www.mdpi.com/1420-3049/25/5/1175
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672323?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[+]-a-HTBZ (Active

Parameter Valbenazine .
Metabolite)

) Well absorbed after oral . .
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administration

Half-life (T%2) 15 - 22 hours[8] 15 - 22 hours[8]

Plasma Protein Binding > 99%[5][8] ~64%][5][8]

Hydrolysis to [+]-0-HTBZ;
Metabolism Oxidative metabolism
(CYP3A4/5)[5]
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Caption: Metabolic pathway of Valbenazine.

Clinical Development

The clinical development of valbenazine for tardive dyskinesia involved several key studies,
most notably the KINECT series of trials. A significant innovation in these trials was the use of
blinded, central video raters to assess the primary endpoint, which reduced scoring variability
and enhanced the reliability of the results.[1]

o Study Design: The pivotal trials were randomized, double-blind, placebo-controlled studies
conducted at multiple centers.[1][12]
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Patient Population: The trials enrolled adults with schizophrenia, schizoaffective disorder, or
mood disorders who had moderate to severe tardive dyskinesia.[12]

Intervention: Patients were randomized to receive once-daily oral valbenazine (with dose
escalation, e.g., 40 mg and 80 mg) or a matching placebo for a defined treatment period
(e.g., 6 weeks).[9][12]

Primary Efficacy Endpoint: The primary outcome measure was the change from baseline in
the Abnormal Involuntary Movement Scale (AIMS) total score at the end of the treatment
period.[9][12] The AIMS is a standardized scale used to assess the severity of involuntary
movements across different body regions.

Endpoint Assessment: To ensure consistency, AIMS assessments were videotaped at
baseline and subsequent visits. These videos were then scored by a panel of independent,
blinded central raters who were unaware of the treatment assignment or study visit
sequence.[1]

Secondary Endpoints: Key secondary measures included the Clinical Global Impression of
Change-Tardive Dyskinesia (CGI-TD) and the Patient Global Impression of Change (PGIC),
alongside safety and tolerability assessments.[13]
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Caption: Generalized workflow for the KINECT pivotal clinical trials.

Clinical trials consistently demonstrated that valbenazine was superior to placebo in reducing
the severity of tardive dyskinesia. Long-term studies, such as the KINECT 4 trial, showed that
these improvements were maintained for up to 48 weeks of treatment.[13]

Table 3: Key Clinical Efficacy Results for Tardive Dyskinesia
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. . Valbenazine 80
Trial Endpoint Placebo Result p-value
mg Result

Mean Change
in AIMS Score

KINECT 3 . -3.2 -0.1 <0.0001
from Baseline

to Week 6

Mean Change in
AIMS Score from

KINECT 2 ) -2.6 -0.2 0.0005[12]
Baseline to

Week 6

Responder Rate
(=50% AIMS

KINECT 2 _ 49% 18% 0.002[12]
reduction) at

Week 6

| KINECT 4 | Mean Change in AIMS Score from Baseline to Week 48 | -11.0 | N/A (Open-Label)
| N/JA[13] |

The most common adverse events reported in clinical trials were somnolence and fatigue.[11]
[12] Valbenazine may also cause QT prolongation, particularly in patients who are poor
CYP2D6 metabolizers or those taking strong CYP2D6 or CYP3A4 inhibitors.[9][11]

Synthesis and Manufacturing

Valbenazine is synthesized as a valine ester prodrug of (+)-a-HTBZ.[6] The synthesis involves
standard esterification of the (+)-a-HTBZ active moiety with a protected L-valine amino acid,
followed by deprotection.[6] Efforts in process chemistry have focused on developing more
efficient, safer, and greener manufacturing processes. Recent advancements have included
optimizing solvent systems and reaction conditions to reduce manufacturing time and material
use significantly.[14][15] For example, moving from a biphasic mixture to a homogeneous
reaction accelerated kinetics, and replacing certain solvents eliminated hazardous byproducts
like hydrogen gas.[14]

Conclusion
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The discovery and development of valbenazine represent a significant advancement in the
treatment of hyperkinetic movement disorders. Through a targeted drug design strategy,
Neurocrine Biosciences successfully created a selective VMAT2 inhibitor with an improved
pharmacokinetic profile that allows for effective once-daily dosing. The rigorous clinical
development program, highlighted by innovative trial methodologies, firmly established its
efficacy and safety, leading to its landmark FDA approval as the first treatment for tardive
dyskinesia. Ongoing research continues to explore its potential in other neurological and
psychiatric conditions.[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. psychiatryonline.org [psychiatryonline.org]
. What is Valbenazine Tosylate used for? [synapse.patsnap.com]

. jnanatx.com [jnanatx.com]

1
2
3

e 4. drugs.com [drugs.com]
5. go.drugbank.com [go.drugbank.com]
6. mdpi.com [mdpi.com]
7

. Valbenazine (Ingrezza): The First FDA-Approved Treatment for Tardive Dyskinesia - PMC
[pmc.ncbi.nlm.nih.gov]

» 8. Valbenazine - Wikipedia [en.wikipedia.org]
e 9. medcentral.com [medcentral.com]

e 10. VMAT2 Inhibitors and the Path to Ingrezza (Valbenazine) - PubMed
[pubmed.ncbi.nim.nih.gov]

e 11. Mechanism of Action | INGREZZA® (valbenazine) capsules | HCP [ingrezzahcp.com]
e 12. neurology.org [neurology.org]

e 13. APhase 3, 1-Year, Open-Label Trial of Valbenazine in Adults With Tardive Dyskinesia -
PubMed [pubmed.nchbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.psychiatrictimes.com/view/phase-1-study-initiated-nbi-1140675-for-neurological-and-neuropsychiatric-conditions
https://www.benchchem.com/product/b1672323?utm_src=pdf-custom-synthesis
https://psychiatryonline.org/doi/10.1176/appi.pn.2017.8b17
https://synapse.patsnap.com/article/what-is-valbenazine-tosylate-used-for
https://www.jnanatx.com/neurocrine-biosciences-and-jnana-therapeutics-enter-strategic-collaboration-to-discover-novel-medicines-to-treat-central-nervous-system-disorders/
https://www.drugs.com/valbenazine.html
https://go.drugbank.com/drugs/DB11915
https://www.mdpi.com/1420-3049/25/5/1175
https://pmc.ncbi.nlm.nih.gov/articles/PMC5969209/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5969209/
https://en.wikipedia.org/wiki/Valbenazine
https://www.medcentral.com/drugs/monograph/173527-317031/valbenazine-oral
https://pubmed.ncbi.nlm.nih.gov/29680151/
https://pubmed.ncbi.nlm.nih.gov/29680151/
https://www.ingrezzahcp.com/pharmacology
https://www.neurology.org/doi/10.1212/WNL.86.16_supplement.S27.007
https://pubmed.ncbi.nlm.nih.gov/31688452/
https://pubmed.ncbi.nlm.nih.gov/31688452/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672323?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
e 15. pubs.acs.org [pubs.acs.org]
e 16. psychiatrictimes.com [psychiatrictimes.com]

 To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and
Development of Valbenazine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672323#valbilan-discovery-and-development-
history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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